molecular formula C19H17F3N6O B2654910 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1021073-41-5

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2654910
CAS No.: 1021073-41-5
M. Wt: 402.381
InChI Key: GFOSAKDGIOVUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a benzamide core, along with a pyridazinyl and pyridinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.

    Amination Reaction: The pyridazinyl intermediate is then subjected to an amination reaction with a pyridinylamine derivative to form the desired pyridazinyl-pyridinyl structure.

    Coupling with Benzamide: The final step involves coupling the pyridazinyl-pyridinyl intermediate with a benzamide derivative containing a trifluoromethyl group. This step is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl and pyridinyl moieties.

    Reduction: Reduction reactions can occur at the benzamide core, potentially altering the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the pyridazinyl and pyridinyl moieties.

    Reduction: Reduced forms of the benzamide core, potentially leading to the formation of amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group and the pyridazinyl-pyridinyl structure may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(pyridin-4-ylamino)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-((6-(pyridin-4-ylamino)pyridazin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Uniqueness

The unique combination of the trifluoromethyl group, benzamide core, and pyridazinyl-pyridinyl structure distinguishes N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide from similar compounds. This unique structure may confer specific binding properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)25-12-11-24-16-5-6-17(28-27-16)26-13-7-9-23-10-8-13/h1-10H,11-12H2,(H,24,27)(H,25,29)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOSAKDGIOVUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.